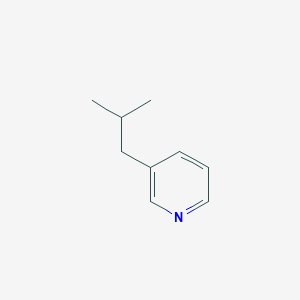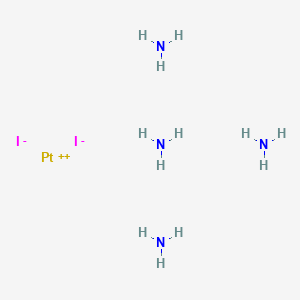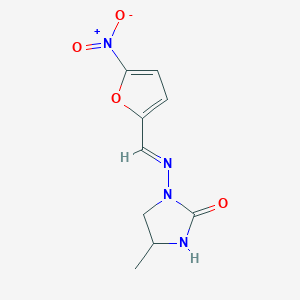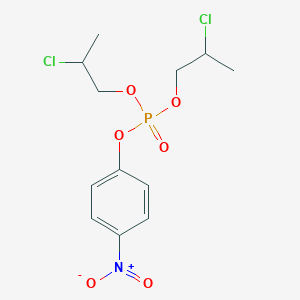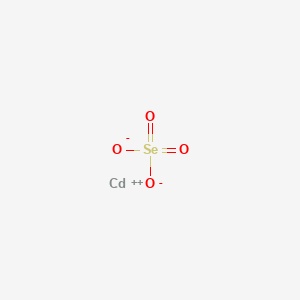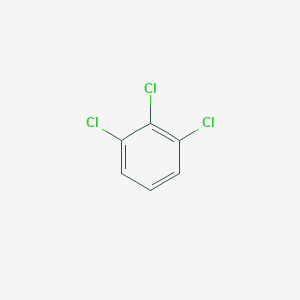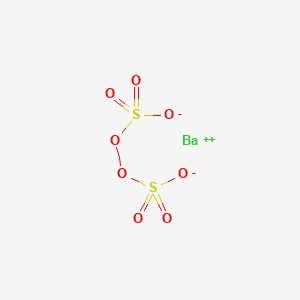![molecular formula C17H15N3O2 B084307 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- CAS No. 15046-29-4](/img/structure/B84307.png)
1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-: is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and methoxybenzyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzylamine with phenylhydrazine and cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or .
Reduction: Reduction can be achieved using or .
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- exerts its effects is often related to its ability to interact with biological macromolecules. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1,2,4-triazine-5(4H)-one: Lacks the methoxybenzyl group, resulting in different chemical and biological properties.
5-(4-Methoxybenzyl)-1,2,4-triazine-3(2H)-one: Similar structure but with different substitution patterns on the triazine ring.
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-one: Similar but without the methoxy group, affecting its reactivity and interactions.
Uniqueness
1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL- is unique due to the presence of both phenyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various applications.
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)11-15-17(21)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEYOXSXFACIOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
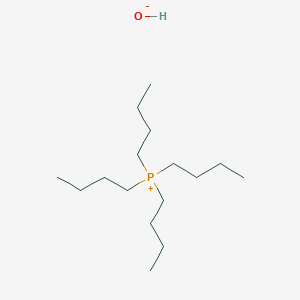
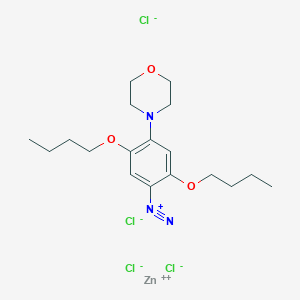
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
